3-Fluoro-N-methyl-4-nitrobenzamide
Overview
Description
3-Fluoro-N-methyl-4-nitrobenzamide is a chemical compound with the CAS Number: 658700-20-0 . It has a molecular weight of 198.15 . The compound is typically a white to yellow powder or crystals .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C8H7FN2O3/c1-10-8(12)5-2-3-7(11(13)14)6(9)4-5/h2-4H,1H3,(H,10,12) . This code provides a specific way to represent the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a white to yellow powder or crystals . It has a molecular weight of 198.15 . The compound is typically stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- 3-Fluoro-N-methyl-4-nitrobenzamide has been involved in studies exploring efficient synthetic pathways. For instance, Defeng Xu et al. (2013) detailed a concise synthesis process for related compounds, which may offer insights into similar syntheses involving this compound (Defeng Xu, Xingzhu Xu, & Zhiling Zhu, 2013).
Interaction with Metal Ions
- The compound's derivatives have shown selective interactions with metal ions. Nithi Phukan et al. (2015) found that certain isomers of nitrobenzamide derivatives, closely related to this compound, exhibited selective fluorescence emissions upon interaction with metal ions like Cu2+ and Fe2+ (Nithi Phukan, Abir Goswami, & J. Baruah, 2015).
Radiosynthesis Applications
- The compound and its derivatives have potential applications in positron emission tomography (PET) ligands for imaging. Tomoteru Yamasaki et al. (2011) investigated a derivative for its potential as a PET ligand for imaging metabotropic glutamate receptor subtype 1 (Tomoteru Yamasaki et al., 2011).
Palladium-Catalyzed Direct Arylations
- Research by Mohamed Elhadi Benhalouche et al. (2019) explored the influence of fluoro substituents on the regioselectivity of palladium-catalyzed direct arylations, which can be relevant for understanding the chemical behavior of this compound (Mohamed Elhadi Benhalouche et al., 2019).
Catalytic Applications
- Naina Sarki et al. (2022) discussed the use of iron-based catalysts for the reduction of nitroarenes, which might include derivatives like this compound, highlighting its potential in the field of catalysis (Naina Sarki et al., 2022).
Antimycobacterial Activity
- Hongjiang Wang et al. (2019) explored the design and synthesis of nitrobenzamide derivatives, including those structurally similar to this compound, demonstrating significant in vitro antitubercular activity (Hongjiang Wang et al., 2019).
Fluorine Atom's Role in Antimicrobial Activity
- N. Desai et al. (2013) synthesized derivatives bearing a fluorine atom in the 4th position of the benzoyl group, indicating the importance of fluorine for antimicrobial activity, which may be relevant for this compound (N. Desai, K. M. Rajpara, & V. V. Joshi, 2013).
Mechanism of Action
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301 (IF SWALLOWED), P312 (Call a POISON CENTER/doctor if you feel unwell), and P330 (Rinse mouth) .
Properties
IUPAC Name |
3-fluoro-N-methyl-4-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3/c1-10-8(12)5-2-3-7(11(13)14)6(9)4-5/h2-4H,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCCVNYDXFXGOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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